molecular formula C9H12O3 B13568627 3-Ethoxy-2-methoxyphenol

3-Ethoxy-2-methoxyphenol

Cat. No.: B13568627
M. Wt: 168.19 g/mol
InChI Key: UPCNQMQWKHCUMX-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxyphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with ethoxy and methoxy groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-methoxyphenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base like potassium carbonate to produce 2-methoxyphenol. This intermediate can then be ethylated using ethyl iodide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid, such as acetic acid. The reaction is carefully controlled to ensure that not more than 6% of the starting material is oxidized .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

3-Ethoxy-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-Ethoxy-2-methoxyphenol can be compared with other methoxyphenol derivatives:

This compound is unique due to the presence of both ethoxy and methoxy groups, which impart specific chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-ethoxy-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6,10H,3H2,1-2H3

InChI Key

UPCNQMQWKHCUMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)O

Origin of Product

United States

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